[4-(2-Aminoethyl)phenyl]methanol
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Overview
Description
[4-(2-Aminoethyl)phenyl]methanol: is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol 4-(2-Aminoethyl)benzyl alcohol . This compound is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a methanol group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-(2-Nitroethyl)phenylmethanol: One common method involves the reduction of 4-(2-nitroethyl)phenylmethanol using hydrogen gas in the presence of a palladium catalyst.
Hydrogenation of 4-(2-Cyanoethyl)phenylmethanol: Another method includes the hydrogenation of 4-(2-cyanoethyl)phenylmethanol under high pressure and temperature conditions.
Industrial Production Methods: Industrial production typically involves the large-scale hydrogenation of 4-(2-nitroethyl)phenylmethanol or 4-(2-cyanoethyl)phenylmethanol using specialized reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Aminoethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(2-Aminoethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomarker Research: It is studied as a potential biomarker for certain diseases due to its structural similarity to biologically active compounds.
Medicine:
Pharmaceutical Development: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry:
Mechanism of Action
The mechanism of action of [4-(2-Aminoethyl)phenyl]methanol involves its interaction with various molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, influencing biochemical pathways . The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(2-Aminoethyl)phenol: Similar structure but with a hydroxyl group instead of a methanol group.
4-(2-Aminoethyl)benzylamine: Similar structure but with an amine group instead of a methanol group.
Uniqueness:
Functional Group Diversity: The presence of both an aminoethyl group and a methanol group makes [4-(2-Aminoethyl)phenyl]methanol unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
[4-(2-aminoethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJUPJKYBZVMCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506361 |
Source
|
Record name | [4-(2-Aminoethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64353-30-6 |
Source
|
Record name | [4-(2-Aminoethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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